REACTION_SMILES
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[Br:1][c:2]1[c:3]2[cH:4][n:5][n:6](-[c:12]3[c:13]([F:18])[cH:14][cH:15][cH:16][cH:17]3)[c:7]2[cH:8][c:9]([CH3:11])[cH:10]1.[c:19]1([NH:20][N:21]=[CH:22][c:23]2[c:24]([Br:25])[cH:26][c:27]([CH3:28])[cH:29][c:30]2[Br:31])[cH:32][cH:33][cH:34][cH:35][cH:36]1>>[Br:1][c:2]1[c:3]2[cH:4][n:5][n:6](-[c:12]3[cH:13][cH:14][cH:15][cH:16][cH:17]3)[c:7]2[cH:8][c:9]([CH3:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)c2cnn(-c3ccccc3F)c2c1
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Name
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Cc1cc(Br)c(C=NNc2ccccc2)c(Br)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)c(C=NNc2ccccc2)c(Br)c1
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Name
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Type
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product
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Smiles
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Cc1cc(Br)c2cnn(-c3ccccc3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |